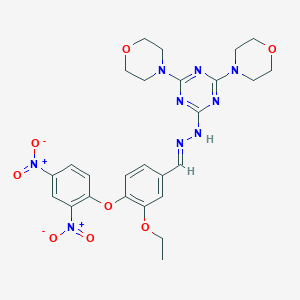![molecular formula C20H11Cl2FN2O2 B400416 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL](/img/structure/B400416.png)
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a phenol group substituted with dichloro and fluoro groups, along with a benzooxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL typically involves multiple steps. One common method starts with the preparation of the benzooxazole intermediate, which is then reacted with the appropriate phenol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
科学研究应用
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: This compound shares similar structural features but differs in its core ring system.
2,6-Dichloro-4-fluorophenol: Another related compound with similar substituents but a different overall structure.
Uniqueness
2,4-DICHLORO-6-[(E)-{[2-(2-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]PHENOL is unique due to its combination of a benzooxazole moiety with a phenol group, along with specific halogen substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C20H11Cl2FN2O2 |
|---|---|
分子量 |
401.2g/mol |
IUPAC 名称 |
2,4-dichloro-6-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-12-7-11(19(26)15(22)8-12)10-24-13-5-6-18-17(9-13)25-20(27-18)14-3-1-2-4-16(14)23/h1-10,26H |
InChI 键 |
SWDXBHSIKBCPDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


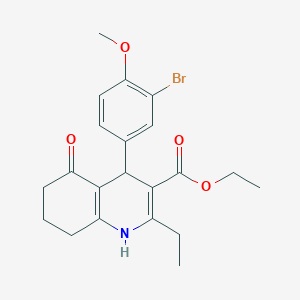
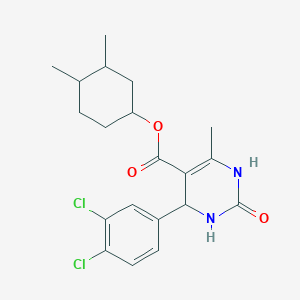
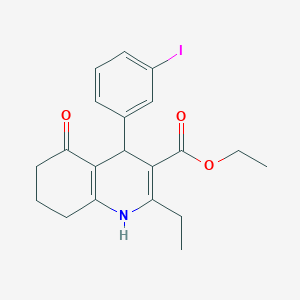
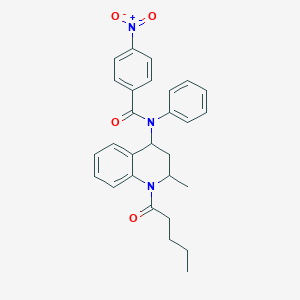
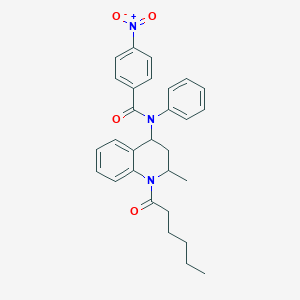
![Tetramethyl 8'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400345.png)
![DIMETHYL 2-[8-ETHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400346.png)
![Tetramethyl 7'-ethoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B400347.png)
![2-(4-iodophenyl)-4-(3-nitrophenyl)-dispiro[1H-indene-2,3'-tetrahydrofuran-5',2''-(1''H)-indene]-1,1'',3,3''(2H,2''H)-tetrone](/img/structure/B400348.png)
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 3-iodobenzoate](/img/structure/B400349.png)
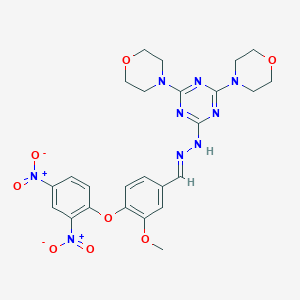
![4-{2-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-methoxyphenyl 2-iodobenzoate](/img/structure/B400352.png)
![4-{2-[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B400354.png)
